Benzenamine, 3-(4-nitrophenoxy)-
Overview
Description
“Benzenamine, 3-(4-nitrophenoxy)-” is a chemical compound with the molecular formula C12H10N2O3 . It is also known as 4-NPBO.
Synthesis Analysis
The synthesis of “Benzenamine, 3-(4-nitrophenoxy)-” involves specific chemical reactions. Unfortunately, the exact details of the synthesis process are not available in the search results.Molecular Structure Analysis
The molecular structure of “Benzenamine, 3-(4-nitrophenoxy)-” can be represented as a 2D Mol file or a computed 3D SD file . The molecular weight of this compound is 230.2194 .Chemical Reactions Analysis
The chemical reactions involving “Benzenamine, 3-(4-nitrophenoxy)-” are not explicitly mentioned in the search results.Physical and Chemical Properties Analysis
“Benzenamine, 3-(4-nitrophenoxy)-” has a molecular weight of 230.21900, a density of 1.322g/cm3, and a boiling point of 383ºC at 760mmHg . The compound’s flash point is 185.4ºC .Scientific Research Applications
Polymerization Initiator Benzenamine, 3-(4-nitrophenoxy)-, specifically the N-phenylalkoxyamine derivative, has been explored as an initiator for nitroxide-mediated polymerization (NMP). It shows promise in controlling methyl methacrylate polymerization to moderate conversions. This is attributed to the delocalization of the nitroxide radical through the N-phenyl substituent, which may minimize cross-disproportionation issues in NMP of MMA (Greene & Grubbs, 2010).
Coordination Compound Formation Substituted benzenamines, including 3-nitrobenzenamine, can form coordination compounds with arsenic trihalides. The nitro group substitution influences the electronic density on the nitrogen atom, affecting the energy of the As-N bond. This property is significant in the study of thermochemistry and coordination chemistry (Dunstan, 1994).
Electrochemical Synthesis and Corrosion Protection Benzenamine derivatives have been synthesized for electrochemical applications. For example, 4-(2-thienyl)benzenamine was synthesized and used to create a polymer with enhanced corrosion protection effects on stainless steel, showing potential in materials science and corrosion prevention (Shahhosseini, Nateghi, & SheikhSivandi, 2016).
Chemosensor Development Benzenamine derivatives, such as 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine, have been used to develop highly selective chemosensors for metal ions. These sensors demonstrate significant potential for detecting ions like Ag(+) in a methanol-water mixture, indicating applications in analytical chemistry (Tharmaraj, Devi, & Pitchumani, 2012).
Polyimide Synthesis Benzenamine derivatives are integral in the synthesis of polyimides, which are important in material science. A specific example is the use of a phthalonitrile-containing diamine, derived from a benzenamine compound, for the synthesis of polyimides with notable organosolubility and thermal properties (Zeng, Zou, & Yang, 2014).
Electrochromic Devices The synthesis of polymers based on benzenamine derivatives, like 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)benzenamine, has been explored for electrochromic devices. These devices demonstrate multichromic properties and potential applications in electronic displays and smart windows (Yildiz et al., 2008).
Mechanism of Action
The mechanism of action of “Benzenamine, 3-(4-nitrophenoxy)-” is not specified in the search results.
Safety and Hazards
Properties
IUPAC Name |
3-(4-nitrophenoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c13-9-2-1-3-12(8-9)17-11-6-4-10(5-7-11)14(15)16/h1-8H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMXKDRGJKFRQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177042 | |
Record name | Benzenamine, 3-(4-nitrophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22528-34-3 | |
Record name | 3-(4-Nitrophenoxy)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22528-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 3-(4-nitrophenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022528343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 3-(4-nitrophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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